molecular formula C8H6ClF3N2 B3431954 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine CAS No. 939758-08-4

3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine

Cat. No. B3431954
CAS RN: 939758-08-4
M. Wt: 222.59 g/mol
InChI Key: WINVJBBGILNSLQ-UHFFFAOYSA-N
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Description

3-chloro-4-(trifluoromethyl)pyridazine is a chemical compound with the CAS Number: 749258-96-6 . It has a molecular weight of 182.53 . The IUPAC name for this compound is 3-chloro-4-(trifluoromethyl)pyridazine . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of pyridazine derivatives has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring . Highly functionalized 4-trifluoromethyl pyridazines were synthesized in good yields without the use of any heavy metal catalysts . Mechanistic studies revealed that trifluoroacetylated hydrazone was an active intermediate of this three-component annulation .


Molecular Structure Analysis

The InChI code for 3-chloro-4-(trifluoromethyl)pyridazine is 1S/C5H2ClF3N2/c6-4-3(5(7,8)9)1-2-10-11-4/h1-2H . The InChI key is JHLNYYAILLQDCR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Physical And Chemical Properties Analysis

3-chloro-4-(trifluoromethyl)pyridazine has a molecular weight of 182.53 . The physical form of this compound is liquid .

Scientific Research Applications

Synthesis and Biological Activity

Pyridopyridazine derivatives, including structures similar to 3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine, have been extensively studied for their biological activities. These compounds exhibit a wide range of biological effects, including antitumor, antibacterial, analgesic, and diuretic activities. Their broad spectrum of activity is primarily due to the structural versatility of the pyridopyridazine scaffold, allowing for selective inhibition of enzymes like phosphodiesterases and modulation of receptors such as GABA-A. This makes them candidates for developing new therapeutic agents (Wojcicka & Nowicka-Zuchowska, 2018).

Potential in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, including pyridine and pyridazine derivatives, demonstrate significant utility as versatile synthetic intermediates in organic synthesis and catalysis. Their functional applications extend to forming metal complexes, designing catalysts, and synthesizing various pharmacologically active compounds. The exploration of heterocyclic N-oxides underscores the potential of pyridazine derivatives in developing novel chemistry applications and drug development (Li et al., 2019).

Applications in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, closely related to pyridopyridazine structures, serves as a crucial heterocyclic nucleus for producing various bioactive molecules. These derivatives have found applications in medicinal chemistry, especially as kinase inhibitors, demonstrating their potential in therapeutic applications. The extensive review of imidazo[1,2-b]pyridazine derivatives highlights their role in advancing drug discovery and development (Garrido et al., 2021).

Safety and Hazards

The safety information for 3-chloro-4-(trifluoromethyl)pyridazine includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

It is expected that many novel applications of trifluoromethylpyridine (TFMP) will be discovered in the future . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .

properties

IUPAC Name

3-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2/c9-7-6(8(10,11)12)4-2-1-3-5(4)13-14-7/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINVJBBGILNSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=NC(=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162859
Record name 3-Chloro-6,7-dihydro-4-(trifluoromethyl)-5H-cyclopenta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[c]pyridazine

CAS RN

939758-08-4
Record name 3-Chloro-6,7-dihydro-4-(trifluoromethyl)-5H-cyclopenta[c]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939758-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6,7-dihydro-4-(trifluoromethyl)-5H-cyclopenta[c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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